Bicyclo[6.1.0]nonan-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonan-4-amine |
InChI |
InChI=1S/C9H17N/c10-9-3-1-2-7-6-8(7)4-5-9/h7-9H,1-6,10H2 |
InChI Key |
RMEDTMKYQJMXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC2CC2C1)N |
Origin of Product |
United States |
Advanced Synthetic Strategies for Bicyclo 6.1.0 Nonan 4 Amine and Its Functionalized Analogs
Regioselective and Stereoselective Synthesis of the Bicyclo[6.1.0]nonane Core
The construction of the bicyclo[6.1.0]nonane skeleton is the foundational step in the synthesis of its aminated derivatives. The primary challenge lies in controlling the regioselectivity and stereoselectivity of the ring-forming reactions.
Cyclopropanation Methodologies for Bicyclo[6.1.0]nonane Scaffolds
Cyclopropanation of cyclooctene (B146475) and its derivatives is the most direct and widely employed method for synthesizing the bicyclo[6.1.0]nonane core. The choice of cyclopropanating agent and reaction conditions is critical for achieving the desired stereochemistry.
One of the classic and still relevant methods is the Simmons-Smith reaction . This reaction involves the use of a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid, which then adds to the double bond of a cyclooctene precursor. The reaction is known for its stereospecificity, where the cyclopropane (B1198618) ring is delivered to the less hindered face of the double bond. For substituted cyclooctenes, the directing effect of existing functional groups can be exploited to achieve high levels of diastereoselectivity.
Transition metal-catalyzed cyclopropanations offer a versatile alternative. Catalysts based on rhodium, copper, and palladium can effectively catalyze the decomposition of diazo compounds, such as ethyl diazoacetate, to generate a metal carbene intermediate. This intermediate then undergoes a [2+1] cycloaddition with a cyclooctene substrate. The stereoselectivity of this process can be finely tuned by the choice of the metal and, more importantly, the chiral ligand attached to it. For instance, the use of chiral dirhodium(II) carboxylate catalysts has proven to be highly effective in enantioselective cyclopropanations.
| Cyclopropanation Method | Reagents | Key Features |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Stereospecific, often directed by existing functional groups. |
| Transition Metal-Catalyzed | Diazo compounds (e.g., N₂CHCO₂Et), Metal catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) | High efficiency, stereoselectivity can be controlled by chiral ligands. |
Ring Expansion and Rearrangement Pathways for Bicyclic Ring Formation
Alternative strategies for constructing the bicyclo[6.1.0]nonane framework involve ring expansion or rearrangement of smaller, more readily available bicyclic precursors. These methods can provide access to substitution patterns that are difficult to achieve through direct cyclopropanation.
One such approach is the diazoalkane-mediated ring expansion of bicyclo[5.1.0]octan-4-one. Treatment of the ketone with diazomethane (B1218177) can lead to a one-carbon ring expansion, forming a mixture of bicyclo[6.1.0]nonan-4-one and bicyclo[6.1.0]nonan-5-one. The regioselectivity of this expansion can be influenced by the reaction conditions and the substitution pattern of the starting ketone.
Photochemical and thermal rearrangements can also be employed. For example, the di-π-methane rearrangement of certain unsaturated bicyclic systems can lead to the formation of a vinylcyclopropane (B126155) moiety, which is a key feature of some bicyclo[6.1.0]nonane derivatives. These reactions, however, often suffer from a lack of regioselectivity and can lead to complex product mixtures.
| Rearrangement/Expansion Method | Starting Material | Key Transformation |
| Diazoalkane Ring Expansion | Bicyclo[5.1.0]octan-4-one | One-carbon ring expansion to form bicyclo[6.1.0]nonanones. |
| Di-π-methane Rearrangement | Unsaturated bicyclic precursors | Photochemically induced rearrangement to form vinylcyclopropanes. |
Installation and Selective Functionalization of the Amine Moiety at C-4 or Related Positions
Once the bicyclo[6.1.0]nonane core is in place, the next critical step is the introduction of the amine group at the C-4 position. This can be achieved through direct amination or by the transformation of other functional groups.
Direct Amination Approaches
Direct C-H amination is a highly desirable but challenging transformation. For a saturated hydrocarbon framework like bicyclo[6.1.0]nonane, this typically requires harsh conditions and often lacks regioselectivity. However, recent advances in catalysis have shown promise. For instance, the use of rhodium or manganese catalysts in the presence of nitrogen sources like azides or hydroxylamine (B1172632) derivatives can facilitate the insertion of a nitrogen atom into a C-H bond. The regioselectivity is often directed by the most electronically activated or sterically accessible C-H bond. In the case of bicyclo[6.1.0]nonane, the C-4 position is a potential site for such a reaction, although achieving high selectivity remains a significant hurdle.
Transformations from Precursor Functional Groups (e.g., alcohol, nitrile, carboxylic acid)
A more common and generally more reliable approach is to introduce the amine functionality via the transformation of a pre-existing functional group at the C-4 position.
The most straightforward precursor is the corresponding bicyclo[6.1.0]nonan-4-ol . This alcohol can be synthesized by the reduction of bicyclo[6.1.0]nonan-4-one. The alcohol can then be converted to the amine through several methods. A classic two-step sequence involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction. The stereochemistry of this process is typically inverted at the C-4 center. Alternatively, the Mitsunobu reaction allows for the direct conversion of the alcohol to a protected amine with inversion of stereochemistry.
A nitrile group at the C-4 position also serves as an excellent precursor to the amine. Bicyclo[6.1.0]nonane-4-carbonitrile can be prepared, for example, from the corresponding bromide via nucleophilic substitution with cyanide. The nitrile can then be readily reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
A carboxylic acid at the C-4 position can be converted to the amine via the Curtius rearrangement . This involves the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to the amine. This method is particularly useful as it proceeds with retention of stereochemistry.
| Precursor Functional Group | Reagents for Transformation | Key Reaction |
| Alcohol | 1. TsCl, py 2. NaN₃ 3. LiAlH₄ | Nucleophilic substitution (with inversion) |
| Alcohol | PPh₃, DEAD, DPPA | Mitsunobu reaction (with inversion) |
| Nitrile | LiAlH₄ or H₂, Pd/C | Reduction |
| Carboxylic Acid | 1. (COCl)₂ 2. NaN₃ 3. Heat 4. H₃O⁺ | Curtius rearrangement (with retention) |
Multi-step Total Synthesis Approaches to Bicyclo[6.1.0]nonan-4-amine and its Derivatives
The total synthesis of this compound and its more complex, functionalized analogs requires a carefully planned multi-step sequence that integrates the formation of the bicyclic core with the introduction of the amine functionality.
A typical synthetic route might begin with the cyclopropanation of a readily available cyclooctene derivative. For example, the Simmons-Smith cyclopropanation of cycloocten-4-ol would yield bicyclo[6.1.0]nonan-4-ol. As described previously, this alcohol can then be converted to the desired amine.
Alternatively, a strategy could involve the cyclopropanation of a cyclooctene derivative that already contains a nitrogen-bearing functional group, albeit in a different oxidation state or at a different position. Subsequent functional group interconversions and rearrangements could then be used to arrive at the target molecule.
The choice of a specific synthetic route will depend on the desired stereochemistry of the final product and the availability and cost of the starting materials. The development of new catalytic methods for both the cyclopropanation step and the C-4 functionalization continues to be an active area of research, with the goal of achieving higher efficiency, selectivity, and atom economy.
Solid-Phase Synthesis Techniques for Incorporating Bicyclo[6.1.0]nonane Scaffolds into Oligonucleotides and Peptides
The integration of conformationally restricted scaffolds like bicyclo[6.1.0]nonane into biomolecules such as oligonucleotides and peptides is a key strategy for developing novel therapeutics and research tools. The bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne, is particularly valuable for its ability to participate in rapid, catalyst-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reactions. nih.gov This allows for the precise, site-specific conjugation of various functional groups post-synthesis. teknoscienze.com Solid-phase synthesis provides an efficient and automated platform for incorporating these specialized building blocks.
Incorporation into Oligonucleotides:
The primary method for incorporating BCN scaffolds into synthetic oligonucleotides is through the use of BCN-functionalized phosphoramidites during automated solid-phase synthesis. teknoscienze.comrsc.org These specialized reagents are designed to be compatible with standard oligonucleotide synthesis cycles. google.comgoogle.com
Researchers have developed novel BCN linker phosphoramidite (B1245037) derivatives that can be incorporated at multiple positions within an oligonucleotide sequence, not just at the terminus. nih.gov This is a significant advancement over some commercially available reagents that only permit terminal modifications. nih.gov The design of these linkers often involves a scaffold that allows for sequential additions, enabling multiple conjugations on a single oligonucleotide. nih.gov
The synthesis of these phosphoramidite building blocks typically starts from a precursor like bicyclo[6.1.0]non-4-ene-9-carboxylic acid or BCN carbinol. nih.govrsc.org For example, two distinct linkers have been prepared: one featuring a carbamate (B1207046) linkage and another with a more hydrolytically stable amide bond. researchgate.netdiva-portal.org The synthesis pathway involves several steps:
Preparation of a Common Intermediate: A diol intermediate, such as dimethoxytrityl-5N-[(methyl)-benzoyl]-aminopentane-1,3-diol, is often synthesized first. nih.govrsc.org
Functionalization with BCN: The BCN moiety (e.g., BCN carbinol or BCN carboxylic acid) is then coupled to this intermediate. rsc.orgdiva-portal.org
Phosphitylation: The final step is the conversion of the hydroxyl group on the linker to a phosphoramidite, making it reactive for oligonucleotide synthesis. rsc.org
A critical consideration during solid-phase oligonucleotide synthesis is the stability of the incorporated BCN moiety to the acidic conditions required for detritylation (the removal of the dimethoxytrityl protecting group). nih.gov Studies have shown that while the BCN group can be sensitive to strong acids, it remains largely intact through multiple detritylation cycles using standard conditions like 3% dichloroacetic acid (DCA) in toluene (B28343). nih.govdiva-portal.org Minor degradation via hydrolysis of the alkyne has been observed, but the majority of the BCN-modified oligonucleotide remains viable for subsequent conjugation reactions. diva-portal.org
The utility of these incorporated BCN groups is demonstrated by their efficient reaction with azide-containing molecules via SPAAC, both on the solid support and in solution after cleavage. nih.govdiva-portal.org This allows for the attachment of fluorophores, targeting ligands, and other functionalities.
Incorporation into Peptides:
Similar to oligonucleotides, incorporating BCN scaffolds into peptides relies on the synthesis of unnatural amino acids (UAAs) bearing the bicyclo[6.1.0]nonyne group. rsc.orgnih.gov These functionalized amino acids can then be used in standard solid-phase peptide synthesis (SPPS) protocols. rsc.org
A general method for the de novo synthesis of a BCN-containing amino acid has been reported. rsc.org This work provides the foundation for introducing this UAA into peptides using SPPS. rsc.org A common strategy involves functionalizing the side chain of an existing amino acid, such as lysine (B10760008), with the BCN group. Bicyclo[6.1.0]nonyne-lysine (BCN-lysine) is a well-established reagent for this purpose.
The synthesis of BCN-lysine involves activating a BCN precursor, like BCN alcohol, and reacting it with the side-chain amino group of a protected lysine derivative. This UAA can then be genetically encoded or used directly in chemical peptide synthesis. nih.gov Once incorporated into a peptide chain, the BCN group serves as a bioorthogonal handle for conjugation with azide-modified proteins, drugs, or imaging agents. The stability of the BCN group under the conditions of peptide synthesis and its rapid reactivity in SPAAC reactions make it a powerful tool for chemical biology and drug development. rsc.org
The following tables summarize key data from research on the solid-phase synthesis of BCN-modified oligonucleotides and peptides.
Table 1: Bicyclo[6.1.0]nonyne Derivatives for Solid-Phase Synthesis
| Compound Name | Structure | Application | Key Feature | Reference |
|---|---|---|---|---|
| Linker A (BCN Carbamate Amidite) | Oligonucleotide Synthesis | Enables internal and multiple incorporation of BCN. | nih.govrsc.org | |
| Linker B (BCN Amide Amidite) | Oligonucleotide Synthesis | Contains a more hydrolytically stable amide bond. | nih.govresearchgate.net | |
| Bicyclo[6.1.0]nonyne-lysine (BCN-lysine) | Peptide Synthesis | Unnatural amino acid for SPPS and genetic encoding. |
Table 2: Stability and Reactivity of Incorporated BCN Scaffolds
| Biomolecule | BCN Derivative | Synthesis Condition/Test | Finding | Reference |
|---|---|---|---|---|
| Phosphorothioate Oligonucleotide | Linker A (Carbamate) | 5 cycles of 3% DCA in toluene (detritylation) | Minor degradation observed, but the majority of the product remains intact and reactive for SPAAC. | nih.govdiva-portal.org |
| Phosphorothioate Oligonucleotide | Linker B (Amide) | 5 cycles of 3% DCA in toluene (detritylation) | Similar stability to the carbamate linker; demonstrates robustness for automated synthesis. | nih.govdiva-portal.org |
| BCN-Carbinol | Acid Stability Test | pH < 2.0 | Rapid degradation observed. | |
| BCN-Carbinol | Acid Stability Test | pH 4.0 | Half-life > 24 hours, indicating sufficient stability for controlled deprotection steps. |
Stereochemical Investigations of Bicyclo 6.1.0 Nonan 4 Amine Systems
Chiral Synthesis and Enantioselective Methodologies for Bicyclo[6.1.0]nonane Derivatives
The synthesis of enantiomerically pure bicyclo[6.1.0]nonane derivatives is a significant challenge that has been addressed through various innovative strategies. While direct chiral synthesis of Bicyclo[6.1.0]nonan-4-amine is not extensively documented, methodologies developed for related derivatives, particularly at the 9-position, provide a foundational framework for accessing stereochemically defined bicyclo[6.1.0]nonane systems.
A prominent approach to establishing the bicyclo[6.1.0]nonane scaffold is through the cyclopropanation of cyclooctadiene. oregonstate.edu The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane (B129776), on 1,5-cyclooctadiene (B75094) is a known method to produce bicyclo[6.1.0]non-4-ene. oregonstate.edu To achieve enantioselectivity, chiral auxiliaries or catalysts can be employed in the cyclopropanation step.
Furthermore, intramolecular cyclopropanation of allylic diazoacetates, catalyzed by rhodium(II) complexes, has been demonstrated as an effective method for the enantioselective synthesis of related 3-oxabicyclo[3.1.0]hexan-2-ones, which can serve as precursors to bicyclic systems. acs.org Another powerful strategy involves the intramolecular Friedel-Crafts alkylation promoted by Lewis acids like Me2AlOTf, which has been successfully applied to the enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids. dntb.gov.ua
The introduction of the amine functionality at the C4 position would likely proceed through the functionalization of a suitable precursor, such as a bicyclo[6.1.0]nonan-4-one or a bicyclo[6.1.0]non-4-ene derivative. For instance, reductive amination of a ketone precursor or hydroamination of an alkene could be potential pathways. The stereochemical outcome of these reactions would be highly dependent on the reagents, catalysts, and the inherent conformational preferences of the bicyclic substrate.
A plausible synthetic route to chiral this compound could involve the following conceptual steps:
Enantioselective synthesis of a bicyclo[6.1.0]nonene or bicyclo[6.1.0]nonane derivative with a handle for functionalization at the C4 position.
Introduction of a nitrogen-containing functional group, such as an azide (B81097) or a nitro group, via stereocontrolled methods.
Reduction of the nitrogen-containing group to the desired amine.
The table below summarizes some reported methods for the synthesis of bicyclo[6.1.0]nonane derivatives which could be adapted for the synthesis of this compound.
| Starting Material | Reaction | Product | Key Features |
| 1,5-Cyclooctadiene | Simmons-Smith Cyclopropanation | Bicyclo[6.1.0]non-4-ene | Forms the core bicyclic structure. oregonstate.edu |
| 1,5-Cyclooctadiene | Dibromocarbene addition followed by reduction | Bicyclo[6.1.0]non-4-ene | Alternative route to the bicyclic alkene. oregonstate.edu |
| (Z)-Allylic Alcohols | Intramolecular Rh(II)-catalyzed cyclopropanation | 3-Oxabicyclo[3.1.0]hexan-2-one derivatives | Enantioselective approach to bicyclic precursors. acs.org |
| Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | Bromination followed by dehydrobromination | Bicyclo[6.1.0]non-4-yne-9-carboxylic acid | Synthesis of strained alkynes for bioorthogonal chemistry. nih.govrsc.org |
Configurational Assignment and Diastereomeric/Enantiomeric Purity Analysis
The determination of the absolute and relative configuration of stereoisomers of this compound is crucial for understanding its chemical and biological properties. A combination of spectroscopic and chiroptical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the stereochemistry of bicyclo[6.1.0]nonane derivatives. The coupling constants between protons, particularly on the cyclopropane (B1198618) and cyclooctane (B165968) rings, can provide valuable information about their relative orientations (e.g., cis or trans). mdpi.com For instance, the coupling constants of the H-9 proton with H-1 and H-8 have been used to distinguish between endo and exo isomers in ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates. mdpi.com The chemical shifts of the carbon atoms in the bicyclic framework are also sensitive to the stereochemical environment. rsc.org Characteristic peaks for the strained cyclopropane moiety are typically observed at δ 1.2–2.8 ppm in ¹H NMR spectra.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis provides unambiguous determination of the three-dimensional structure, including the absolute configuration if a heavy atom is present or if anomalous dispersion is used. This technique has been used to study the molecular conformations of related bicyclic systems like bicyclo[3.3.1]nonane derivatives. rsc.org
Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute configuration of chiral molecules. By comparing the experimental CD spectra with theoretical calculations or with the spectra of known compounds, the absolute configuration of a new chiral compound can be determined.
The diastereomeric and enantiomeric purity of this compound can be assessed using chromatographic techniques with chiral stationary phases (CSPs) or by derivatization with a chiral reagent to form diastereomers that can be separated and quantified by standard chromatographic methods like HPLC or GC.
The following table outlines the key analytical techniques for stereochemical analysis of bicyclo[6.1.0]nonane systems.
| Technique | Application | Information Obtained |
| ¹H NMR | Configurational Analysis | Relative stereochemistry from coupling constants and NOE data. mdpi.com |
| ¹³C NMR | Structural Elucidation | Chemical shifts indicative of the stereochemical environment. rsc.org |
| X-ray Crystallography | Absolute Configuration | Unambiguous 3D structure of crystalline compounds. rsc.org |
| Chiral HPLC/GC | Enantiomeric Purity | Separation and quantification of enantiomers. |
| Circular Dichroism | Absolute Configuration | Determination of absolute stereochemistry for chiral molecules. |
Influence of Stereochemistry on Molecular Conformation and Reactivity
An amino group at the C4 position can exist in either an axial or an equatorial orientation. The preferred conformation will be a balance between minimizing steric interactions and stabilizing electronic effects. The relative orientation of the amino group with respect to the cyclopropane ring will define the diastereomers of this compound. These diastereomers are expected to have different physical properties and reactivity.
The strain inherent in the bicyclo[6.1.0]nonane system, particularly in unsaturated derivatives like bicyclo[6.1.0]nonyne, is a key driver of its reactivity in applications such as strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal chemistry. nih.gov The stereochemistry of the bicyclic scaffold can influence the degree of ring strain and thus modulate the rate of these reactions.
Reaction Mechanisms and Mechanistic Organic Chemistry of Bicyclo 6.1.0 Nonan 4 Amine
Pericyclic Reactions Involving the Strained Bicyclo[6.1.0]nonane Ring System
The significant ring strain within the bicyclo[6.1.0]nonane skeleton, which combines a cyclooctane (B165968) ring and a cyclopropane (B1198618) ring, makes its derivatives, particularly the alkyne analogs, highly reactive in pericyclic processes. uomustansiriyah.edu.iq These reactions proceed by a concerted mechanism involving a cyclic transition state and are governed by the principles of orbital symmetry. uomustansiriyah.edu.iq The release of ring strain provides a powerful thermodynamic driving force for these transformations.
Strain-Promoted Cycloaddition Reactions with Bicyclo[6.1.0]nonyne Amine Analogs (e.g., SPAAC)
Analogs of Bicyclo[6.1.0]nonan-4-amine that contain a triple bond within the eight-membered ring, known as bicyclo[6.1.0]nonynes (BCN), are cornerstone reagents in bioorthogonal chemistry. Their high degree of ring strain makes them exceptionally reactive dipolarophiles in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov This reaction is a [3+2] cycloaddition between a strained alkyne (the BCN moiety) and an organic azide (B81097), which proceeds rapidly and selectively without the need for a cytotoxic metal catalyst, forming a stable triazole linkage. d-nb.info
The utility of this reaction has been demonstrated by genetically encoding BCN-containing unnatural amino acids into proteins within living cells, allowing for precise fluorescent labeling and imaging. nih.gov The reaction's efficiency is highlighted by its rapid kinetics, which are comparable to or exceed other prominent bioorthogonal reactions. For instance, the reaction of a phenyl sydnone (B8496669) 1,3-dipole with a BCN derivative proceeds with a second-order rate constant of 0.054 M⁻¹s⁻¹ at 21°C in aqueous media. nih.gov This reactivity can be further tuned; an oxidation-controlled cycloaddition between a tellurophene-containing amino acid and BCN was found to be even faster, with a rate constant greater than 100 M⁻¹s⁻¹. chemrxiv.org
The stability of the linkage formed after the reaction is also a key consideration. Research has shown that creating BCN derivatives through amide bond formation, rather than carbamates, leads to molecular probes with enhanced stability. nih.govrsc.org
| Reaction Type | BCN Analog/Partner | Rate Constant (k₂) | Reference |
|---|---|---|---|
| Strain-Promoted Sydnone-Alkyne Cycloaddition | BCN / Phenyl Sydnone | 0.054 M⁻¹s⁻¹ | nih.gov |
| Oxidation-controlled Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC) | BCN / Oxidized Tellurophene | > 100 M⁻¹s⁻¹ | chemrxiv.org |
| Strain-Promoted Ene-type Reaction | BCN / Sulfenic Acid | Rapid (Qualitative) | nih.gov |
Inverse Electron-Demand Diels-Alder Cycloadditions (IEDDA)
The bicyclo[6.1.0]nonyne (BCN) framework also exhibits remarkable reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.net This type of [4+2] cycloaddition involves an electron-rich dienophile (the strained alkyne) and an electron-poor diene, such as a 1,2,4,5-tetrazine. researchgate.netrsc.org The reaction is exceptionally fast and bioorthogonal, making it highly suitable for applications in chemical biology. nih.govresearchgate.net
Research has focused on synthesizing BCN-containing amino acids for site-specific incorporation into proteins. rsc.orgresearchgate.net These modified proteins can then be rapidly labeled with tetrazine-conjugated fluorophores, even at very low concentrations, demonstrating the reaction's high efficiency in a biological context. nih.govrsc.org The kinetics of the BCN-tetrazine ligation are among the fastest known bioorthogonal reactions, enabling real-time imaging of biological processes. To gain spatiotemporal control over this powerful reaction, a "caged" BCN probe has been developed that is unreactive until activated by light, allowing for precise, light-triggered protein labeling in living cells. nih.gov
Rearrangement Reactions of the Bicyclo[6.1.0]nonane Framework
The inherent strain of the bicyclo[6.1.0]nonane framework makes it susceptible to a variety of rearrangement reactions, which typically involve the cleavage of one or more bonds of the cyclopropane ring. These rearrangements provide pathways to other cyclic and acyclic structures and are often initiated thermally, under acidic or basic conditions, or through the generation of reactive intermediates on the ring.
For example, studies on the oxygenation of the parent bicyclo[6.1.0]nonane with potent oxidizing agents like dioxiranes have shown the formation of rearranged products. acs.org Besides the expected ketone products from C-H oxidation, a ring-contracted alcohol, bicyclo[4.2.0]octan-1-ol, was also observed. acs.org The formation of this product provides conclusive evidence for the involvement of a cationic intermediate, which undergoes rearrangement to alleviate ring strain before being trapped by a nucleophile. acs.org
Under basic conditions, the framework can also undergo significant structural changes. The treatment of a related derivative, anti-9-phenyl-cis-bicyclo[6.1.0]nona-2,4,6-triene, with potassium amide in liquid ammonia (B1221849) leads to a reductive cleavage and ring-opening, ultimately affording a benzylcyclooctatetraene dianion. researchgate.net This transformation highlights the tendency of the strained three-membered ring to open to form a more stable, larger ring system, particularly when an anionic intermediate can be stabilized by an adjacent π-system. researchgate.net Such rearrangements are a key feature of the chemical reactivity of this strained bicyclic system. Sigmatropic rearrangements, a class of pericyclic reactions where a σ-bond migrates across a π-system, are also potential pathways for the isomerization of unsaturated bicyclo[6.1.0]nonane derivatives. researchgate.net
Reactivity of the Amine Functionality in the Bicyclic Environment
The chemical behavior of the amine group at the C4-position is profoundly influenced by the rigid and sterically defined environment of the bicyclo[6.1.0]nonane scaffold.
Nucleophilic Reactivity and Amination
The amine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. fiveable.me However, the accessibility of this lone pair and its resulting reactivity in nucleophilic substitution or addition reactions are modulated by the bicyclic framework. The steric bulk of the ring system can hinder the approach of electrophiles to the nitrogen atom. The unique geometry of bicyclic amines can make the nitrogen lone pair unusually accessible compared to simpler amines, potentially enhancing reactivity in certain contexts. nih.gov
The amine functionality can participate in reactions typical for primary amines, such as alkylation and acylation. fiveable.me A significant application of the reactivity of related bicyclic amines is their use in directed C(sp³)–H bond functionalization. For instance, after conversion to a suitable amide (e.g., a picolinamide), the nitrogen atom can act as a directing group to guide a transition metal catalyst, such as palladium, to selectively activate and arylate a nearby C-H bond on the bicyclic scaffold. acs.org This methodology allows for the precise installation of aryl groups onto the saturated framework, and the directing group can subsequently be removed to regenerate the free amine. acs.org
The synthesis of this compound itself involves the introduction of the amine group onto the pre-formed bicyclic skeleton. This can be achieved through standard synthetic transformations, such as the reduction of a corresponding oxime or azide, or via reductive amination of a bicyclo[6.1.0]nonan-4-one precursor.
Protonation and Acid-Base Behavior
The basicity of the amine group, a fundamental aspect of its chemical character, is determined by the availability of its lone pair of electrons for protonation. dokumen.pub In the context of this compound, the acid-base equilibrium is influenced by the geometry imposed by the bicyclic system. The structure of the amine, particularly the geometry of the Cα-N-Cα fragment, plays a crucial role in determining the barrier to nitrogen inversion—the process where the nitrogen atom and its substituents rapidly invert their configuration. acs.org
In rigid bicyclic systems, nitrogen inversion can be significantly slowed or prevented. This rigidity affects the hybridization of the nitrogen lone pair. An increase in the s-character of the lone pair orbital, often seen in more constrained systems, leads to the electrons being held more tightly by the nitrogen nucleus, which in turn decreases the amine's basicity (i.e., raises the pKaH of the conjugate acid). The "bicyclic effect" in smaller azabicycles, such as 7-azabicyclo[2.2.1]heptanes, leads to unusually high nitrogen inversion barriers and can influence basicity. acs.org While the bicyclo[6.1.0]nonane system is larger and more flexible than these smaller bridged systems, the fixed conformation of the carbon skeleton still impacts the local environment of the nitrogen atom, influencing its protonation equilibrium compared to a simple, conformationally mobile amine like cyclohexylamine.
Solvent Effects and Reaction Kinetics Studies
Specific kinetic studies detailing the reactivity of this compound are not widely available. However, the reactivity of the primary amine group as a nucleophile can be analyzed based on fundamental principles of solvent effects in nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to participate in reactions such as nucleophilic substitution (S_N2) and nucleophilic addition.
The rate of such reactions is significantly influenced by the choice of solvent. Solvents can stabilize or destabilize reactants and transition states, thereby altering the activation energy of the reaction. researchgate.net
Polar Protic Solvents: Solvents like water and alcohols possess hydrogen atoms bonded to electronegative atoms (e.g., oxygen), enabling them to act as hydrogen-bond donors. These solvents can form a "cage" around the amine's lone pair through hydrogen bonding. libretexts.org This solvation shell stabilizes the amine in its ground state but must be disrupted for the amine to act as a nucleophile, which requires energy. Consequently, polar protic solvents generally decrease the nucleophilicity of amines and slow the rate of S_N2 reactions. researchgate.netlibretexts.org
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are polar but lack the ability to donate hydrogen bonds. libretexts.org They can solvate the accompanying cation but interact only weakly with the anionic nucleophile or the lone pair of an amine. libretexts.org This leaves the nucleophile relatively "bare" and more reactive. Therefore, reactions involving this compound as a nucleophile are expected to proceed significantly faster in polar aprotic solvents compared to polar protic solvents. libretexts.orgresearchgate.net
The expected influence of solvent choice on a representative S_N2 reaction involving this compound is summarized in the interactive table below.
Table 1: Hypothetical Relative Reaction Rates for a Representative SN2 Reaction of this compound in Various Solvents.
| Solvent | Solvent Type | Expected Relative Rate (krel) | Reasoning |
|---|---|---|---|
| Methanol (CH3OH) | Polar Protic | 1 (Baseline) | Strong H-bonding solvates the amine, reducing nucleophilicity. libretexts.org |
| Water (H2O) | Polar Protic | ~0.5 - 1 | Very strong H-bonding provides significant stabilization of the amine ground state. researchgate.net |
| Acetonitrile (CH3CN) | Polar Aprotic | ~50 - 100 | Weak interaction with the amine allows for higher reactivity. libretexts.org |
| Dimethylformamide (DMF) | Polar Aprotic | ~100 - 200 | Effectively solvates cations while leaving the amine nucleophile highly reactive. libretexts.org |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | ~200 - 500 | Highly polar nature and lack of H-bond donation maximize nucleophilic strength. libretexts.orgresearchgate.net |
Transition Metal-Mediated Transformations and Coordination Chemistry
The interplay of this compound with transition metals can be divided into two main areas: its role as a ligand in coordination complexes and the metal-mediated transformations of its bicyclic structure.
Coordination Chemistry: The primary amine functionality contains a nitrogen atom with a lone pair of electrons, making it an effective Lewis base. This allows it to act as a monodentate ligand, donating its electron pair to a vacant orbital on a transition metal center to form a coordination complex. rsc.orgwgtn.ac.nz A wide variety of transition metals are known to form stable complexes with amines. acs.org The formation of such a complex is often the initial step in a metal-catalyzed reaction. rsc.org
Transition Metal-Mediated Transformations: The presence of both an amine directing group and a strained cyclopropane ring suggests that this compound could undergo several types of metal-mediated reactions.
Directed C-H Activation: The amine group can serve as a directing group, forming an initial chelate with a metal catalyst (e.g., Pd, Rh, Co, Ir) that brings the metal center into close proximity with C-H bonds on the carbocyclic frame. rsc.org This can facilitate the cleavage of a specific C-H bond and its subsequent functionalization, a powerful strategy for the atom-economical synthesis of complex molecules.
Ring-Opening and Rearrangement: The bicyclo[6.1.0]nonane system contains a strained cyclopropane ring. Transition metals, particularly Rh(I), Pd(0), and Ag(I), are known to catalyze the isomerization and ring-opening of such strained rings. evitachem.com Coordination of the amine to the metal center could influence the pathway of these rearrangements, potentially leading to the formation of various cyclooctene (B146475) or cyclononene (B11951088) derivatives.
The table below outlines potential interactions and transformations of this compound with various transition metals based on established reactivity patterns.
Table 2: Potential Transition Metal-Mediated Reactions and Coordination with this compound.
| Transition Metal | Potential Complex Type | Potential Transformation | Relevant Principle |
|---|---|---|---|
| Palladium (Pd) | [PdCl2(amine)2] | Chelation-assisted C-H arylation or carbonylation. | Amine group acts as a directing group for C-H functionalization. rsc.org |
| Rhodium (Rh) | [Rh(COD)(amine)]+ | Isomerization or rearrangement of the bicyclic system. | Rh(I) is effective at catalyzing reactions of strained rings. evitachem.com |
| Copper (Cu) | [Cu(amine)n]2+ (n=1-4) | Oxidative amination or coupling reactions. | Copper catalysts are widely used in C-N bond formation. rsc.org |
| Silver (Ag) | [Ag(amine)]+ | Lewis acid-catalyzed ring-opening of the cyclopropane. | Silver(I) coordinates to strained systems, facilitating bond cleavage. acs.org |
| Cobalt (Co) | [CoCl2(amine)2] | Hydroamination or C-H activation. | Cobalt complexes are known to coordinate with amines and catalyze various transformations. rsc.orgacs.org |
| Platinum (Pt) | [PtCl2(amine)2] | Formation of stable cyclometalated complexes. | Platinum readily forms complexes with nitrogen ligands. wgtn.ac.nz |
Computational and Theoretical Studies on Bicyclo 6.1.0 Nonan 4 Amine
Quantum Chemical Calculations (DFT, ab initio) for Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are essential tools for determining the fundamental properties of molecular structures. For the bicyclo[6.1.0]nonane system, these calculations provide critical insights into its stability and geometry.
The core of Bicyclo[6.1.0]nonan-4-amine is the cis-bicyclo[6.1.0]nonane ring system. A key energetic feature of this structure is its inherent strain energy, which arises from the fusion of a three-membered cyclopropane (B1198618) ring with an eight-membered cyclooctane (B165968) ring. Experimental measurements, supported by computational models, have quantified this strain. The strain energy for cis-bicyclo[6.1.0]nonane has been reported to be approximately 29.3 kcal/mol thieme-connect.de. This value is a composite of angle strain in the cyclopropane ring and transannular interactions within the flexible eight-membered ring.
DFT calculations, using functionals like B3LYP, are widely employed to predict thermodynamic properties such as heats of formation researchgate.net. For the parent cis-bicyclo[6.1.0]nonane, the enthalpy of formation in the liquid state has been experimentally determined, providing a benchmark for theoretical models researchgate.net.
Table 1: Experimental Thermodynamic Data for cis-Bicyclo[n.1.0]alkanes researchgate.net
| Compound | Enthalpy of Combustion (liquid, -ΔHc°, kcal/mol) | Enthalpy of Vaporization (ΔHvap, kcal/mol) | Enthalpy of Formation (gas, ΔHf°, kcal/mol) | Strain Energy (kcal/mol) |
| cis-Bicyclo[3.1.0]hexane | 907.1 ± 0.5 | 8.00 ± 0.1 | -0.4 ± 1.0 | 25.9 |
| cis-Bicyclo[4.1.0]heptane | 1059.5 ± 0.6 | 9.10 ± 0.2 | -3.8 ± 0.7 | 26.6 |
| cis-Bicyclo[5.1.0]octane | 1216.2 ± 0.3 | 10.4 ± 0.2 | -8.7 ± 0.8 | 27.2 |
| cis-Bicyclo[6.1.0]nonane | 1373.6 ± 0.6 | 11.8 ± 0.2 | -7.6 ± 1.0 | 31.9 |
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of intermediates and transition states. Studies on the reactivity of the bicyclo[6.1.0]nonane skeleton provide excellent examples of this application.
A comprehensive DFT study on the C(sp³)–H bond oxygenation of several bicyclo[n.1.0]alkanes, including bicyclo[6.1.0]nonane, by dioxiranes has elucidated the factors governing site-selectivity acs.orgsemanticscholar.org. These calculations mapped the reaction pathway for hydrogen atom transfer (HAT) from various positions on the ring. The computations revealed that the transition states for HAT are significantly stabilized by electronic effects originating from the cyclopropane ring, leading to high regioselectivity acs.orgsemanticscholar.org.
For the parent bicyclo[6.1.0]nonane, calculations showed a strong preference for reaction at the C2 position (adjacent to the cyclopropane fusion), with the transition state leading to the trans-alcohol being favored. The calculated activation free energies (ΔΔG‡) parallel the experimental product distributions, validating the theoretical model semanticscholar.org. The characterization of these transition states involves analyzing their geometry, vibrational frequencies (to confirm a single imaginary frequency), and energy relative to the ground state reactants.
In the context of this compound, similar computational approaches could be used to explore its reactivity. For instance, the amine group could direct metal-catalyzed C-H activation reactions, and DFT calculations could predict the most likely sites of reaction by comparing the energies of various transition states.
Table 2: Calculated Relative Activation Free Energies (ΔΔG‡) for C-H Oxygenation of Bicyclo[6.1.0]nonane semanticscholar.org
| Position of C-H Bond | Pathway | Calculated ΔΔG‡ (kcal/mol) |
| C2 | Formation of trans-alcohol | 0.0 |
| C2 | Formation of cis-alcohol | 1.1 |
| C3 | Formation of trans-alcohol | 2.1 |
| C3 | Formation of cis-alcohol | 2.4 |
| C4 | Formation of trans-alcohol | 2.5 |
| C4 | Formation of cis-alcohol | 2.5 |
| C5 | Formation of trans-alcohol | 3.1 |
| C5 | Formation of cis-alcohol | 2.9 |
Analysis of Molecular Strain and Electronic Effects within the Bicyclic Amine System
The unique reactivity of the bicyclo[6.1.0]nonane framework is a direct consequence of its combined strain and electronic properties. The fusion of the cyclopropane and cyclooctane rings creates significant ring strain, which has been quantified experimentally to be around 29-32 kcal/mol thieme-connect.deresearchgate.net. This stored energy influences the molecule's thermodynamic stability and can provide a driving force for ring-opening reactions.
Beyond simple strain, computational studies have highlighted crucial stereoelectronic effects. DFT calculations on the oxygenation of bicyclo[n.1.0]alkanes demonstrated that the reactivity is governed by hyperconjugative interactions acs.orgsemanticscholar.org. Specifically, there is a strong overlap between the Walsh C–C bonding orbitals of the cyclopropane ring and the antibonding σ* orbitals of adjacent C–H bonds. This interaction weakens the C-H bonds, activating them toward hydrogen atom abstraction acs.orgsemanticscholar.org. This effect explains the observed high diastereoselectivity in reactions at the C2 position of the bicyclo[6.1.0]nonane ring semanticscholar.org.
In this compound, the amine group would introduce additional electronic effects. As an electron-donating group, the nitrogen lone pair could influence the electron density across the eight-membered ring. While the C4 position is relatively remote from the cyclopropane ring, its electronic character could subtly modulate the stability of carbocationic intermediates that might form during a reaction. Natural Bond Orbital (NBO) analysis, a common computational technique, could be used to quantify these electronic interactions, including the delocalization of the nitrogen lone pair into adjacent σ* orbitals.
Conformational Analysis and Dynamics
The conformational landscape of this compound is expected to be complex due to the flexibility of the eight-membered ring. Such rings can adopt multiple low-energy conformations, such as boat-chair, twist-boat, and crown shapes, and the barriers to interconversion are often low.
The fusion of the cyclopropane ring restricts some of this flexibility but still allows for significant conformational isomerism. For this compound, two primary sets of conformers would exist based on the orientation of the amine group: axial and equatorial. Each of these would exist within a manifold of different ring conformations.
Determining the relative energies of these conformers and the transition states that connect them requires sophisticated computational approaches. While classical molecular mechanics can provide a preliminary survey, accurate energetics necessitate higher-level DFT or ab initio calculations. Modern methods for exploring complex conformational landscapes include metadynamics-based sampling frameworks and the use of machine-learned interatomic potentials, which can achieve DFT-level accuracy at a fraction of the computational cost chemrxiv.org. A thorough conformational analysis would be crucial for understanding the molecule's reactivity, as the accessibility and stability of different conformers can dictate which reaction pathways are favored.
Prediction of Spectroscopic Parameters
Computational quantum chemistry is a highly reliable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds. DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, have been shown to accurately predict NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and other spectroscopic data mdpi.comnih.govacs.org.
For this compound, a computational prediction of its NMR spectrum would be invaluable. Key expected features would include:
¹H NMR: Signals in the upfield region (typically 0-1 ppm) characteristic of the cyclopropyl (B3062369) protons. The proton at C4, bonded to the same carbon as the amine group, would likely appear as a multiplet at a chemical shift influenced by the nitrogen's electronegativity and the specific conformation.
¹³C NMR: Distinct signals for each of the nine carbon atoms, with the cyclopropyl carbons (C1, C8, C9) appearing at relatively high field. The C4 carbon would be shifted downfield due to the attached amine group.
Similarly, calculation of the IR spectrum would predict characteristic vibrational frequencies. These would include C-H stretching frequencies for the cyclopropane and cyclooctane rings, N-H stretching frequencies for the primary amine group (typically in the 3300-3500 cm⁻¹ region), and the N-H scissoring vibration around 1600 cm⁻¹. The accuracy of such predictions, when benchmarked against experimental data for similar bicyclic amines, can be very high, often with mean unsigned errors for rotational constants within 0.3% acs.org.
Advanced Spectroscopic and Analytical Characterization of Bicyclo 6.1.0 Nonan 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Bicyclo[6.1.0]nonan-4-amine in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, confirming the bicyclic framework and the position of the amine substituent.
¹H NMR: The proton NMR spectrum would be expected to show a complex series of multiplets in the aliphatic region (typically 0.5-3.5 ppm) corresponding to the protons of the cyclooctane (B165968) and cyclopropane (B1198618) rings. The proton attached to the same carbon as the amine group (the α-proton) would likely appear as a distinct multiplet, shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The protons of the amine group itself (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected, confirming the C₉ skeleton. The carbon atom bonded to the amine group (C4) would be significantly shifted downfield compared to the other aliphatic carbons. While specific data for the target amine is not widely published, data for related bicyclo[6.1.0]nonane derivatives, such as bicyclo[6.1.0]non-4-yne derivatives, show characteristic shifts for the ring carbons that inform the expected spectrum. For instance, in one derivative, the bicyclic ring carbons appear between approximately 17 and 35 ppm, with carbons adjacent to a functional group showing distinct shifts biopharmaspec.com.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity through the bicyclic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (ppm) | Key Information Provided |
|---|---|---|
| ¹H NMR | ~0.5 - 3.5 | Aliphatic protons (CH, CH₂) of the bicyclic frame. |
| Downfield multiplet | Proton on the amine-bearing carbon (H4). | |
| Broad singlet | Amine protons (NH₂). | |
| ¹³C NMR | ~15 - 40 | Aliphatic carbons of the bicyclic frame. |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, GC-MS, MALDI-TOF MS)
Mass spectrometry is essential for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
Molecular Mass Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) in an LC-MS system, would provide a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This allows for the unambiguous determination of its elemental formula (C₉H₁₇N). For related BCN derivatives, HRMS (ESI/Q-TOF) has been successfully used to confirm calculated molecular formulas to within very narrow margins biopharmaspec.com.
Fragmentation Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is particularly useful for analyzing the fragmentation of the core structure. While the spectrum for the specific amine is not available, the GC-MS data for the parent bicyclo[6.1.0]nonane provides insight into the likely fragmentation pathways of the carbocyclic skeleton. The fragmentation of the parent compound is dominated by the loss of alkyl fragments, leading to characteristic ions.
Table 2: Key GC-MS Fragmentation Peaks for the Parent Compound, Bicyclo[6.1.0]nonane nih.gov
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 67 | 99.99 | C₅H₇⁺ |
| 54 | 89.86 | C₄H₆⁺ |
| 41 | 72.55 | C₃H₅⁺ |
| 96 | 69.89 | C₇H₁₂⁺ |
For this compound, fragmentation would be expected to involve the loss of the amine group or cleavage of the rings, influenced by the location of the nitrogen atom. The molecular ion peak (M⁺) would be observed, and key fragments would arise from alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a characteristic fragmentation pathway for amines.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, IR spectroscopy would be crucial for confirming the presence of the primary amine and the saturated aliphatic framework.
The IR spectrum would be expected to display several characteristic absorption bands:
N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the stretching vibrations of the C-H bonds in the aliphatic ring structure.
N-H Bending: A medium to strong band in the range of 1590-1650 cm⁻¹ from the scissoring vibration of the -NH₂ group.
C-N Stretching: A weak to medium band in the 1000-1250 cm⁻¹ region, indicative of the carbon-nitrogen bond.
FTIR analysis is a standard method for confirming the presence of aliphatic amine functional groups in newly synthesized compounds researchgate.net.
Table 3: Expected IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂) |
| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is most sensitive to molecules containing chromophores, such as conjugated π-systems or carbonyl groups.
This compound, being a saturated aliphatic amine, lacks a significant chromophore. Saturated amines typically exhibit a weak absorption band corresponding to an n→σ* (non-bonding to sigma-antibonding) electronic transition, which occurs in the far-UV region (around 200-220 nm). This absorption is often weak and may be obscured by the solvent cutoff. Therefore, this compound is not expected to show significant absorbance in a standard UV-Vis spectrum (220-800 nm). UV detection for this compound in methods like HPLC would likely be performed at a low wavelength (e.g., < 220 nm) or would require derivatization with a UV-active tag.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a solid derivative (such as a hydrochloride salt) can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.
This analysis would unequivocally establish the stereochemistry of the molecule, including the relative orientation of the amine group with respect to the fused cyclopropane and cyclooctane rings (i.e., whether it is in an endo or exo position) and the conformation of the eight-membered ring. While no crystal structure for this specific compound is publicly available, the technique's power has been demonstrated for other complex bicyclic systems, where it provides unambiguous structural proof researchgate.net. The process would involve mounting a single crystal on a diffractometer and analyzing the diffraction pattern of X-rays to generate an electron density map, from which the atomic positions can be resolved.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are indispensable for separating this compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. Due to the basic nature of the amine, reversed-phase HPLC would likely be employed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (often with an additive like trifluoroacetic acid, TFA, to improve peak shape for amines) and an organic solvent such as acetonitrile (B52724) or methanol rsc.org. Purity would be determined by integrating the peak area of the main component relative to the total area of all peaks detected, typically by a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).
Gas Chromatography (GC): As a relatively volatile compound, this compound is also amenable to analysis by GC. A non-polar or mid-polar capillary column would be used for separation, and a flame ionization detector (FID) would provide quantitative purity data. The retention time of the compound is a characteristic property under specific conditions. For reference, the parent hydrocarbon, bicyclo[6.1.0]nonane, has a reported semi-standard non-polar Kovats retention index of 1003 nih.gov. The amine derivative would be expected to have a significantly different retention index due to its polarity.
Thin-Layer Chromatography (TLC): TLC is frequently used to monitor the progress of a chemical reaction in real-time and to determine appropriate conditions for larger-scale column chromatography purification rsc.org.
Table 4: Summary of Chromatographic Methods for this compound
| Method | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |
|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile (+TFA) | Purity assessment, quantification |
| GC | Polysiloxane (e.g., DB-5) | Helium or Hydrogen | Purity assessment, volatility analysis |
| TLC | Silica Gel | Heptane/Ethyl Acetate (+Amine) | Reaction monitoring, separation development |
Derivatization and Functionalization of Bicyclo 6.1.0 Nonan 4 Amine for Chemical Probe Development
Synthesis of Bicyclo[6.1.0]nonan-4-amine Conjugates and Linkers
The primary amine group of this compound is a versatile nucleophile, making it an ideal handle for conjugation. The most common strategy for its derivatization is through the formation of stable amide bonds. This is typically achieved by reacting the amine with a molecule containing a carboxylic acid or, more efficiently, an activated ester such as an N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) ester. This approach allows for the straightforward coupling of the bicyclo[6.1.0]nonane core to a wide array of functional moieties, including fluorophores, biotin (B1667282) tags, or other reactive groups for multi-step labeling protocols.
For instance, heterobifunctional linkers can be synthesized where one terminus is designed to react with an amine, thereby tethering the bicyclo[6.1.0]nonane scaffold. An alternative and complementary strategy involves the synthesis of BCN carboxylic acid, which can then be coupled with various amines, including this compound, using standard peptide coupling reagents like EDCI/HOBt to form an amide linkage nih.govresearchgate.net. This method provides a direct route to derivatize a molecule of interest with the BCN scaffold via an amide bond researchgate.net.
Another synthetic route involves the formation of carbamate (B1207046) linkages. This can be accomplished by activating the hydroxyl group of BCN carbinol with reagents like disuccinimidyl carbonate, followed by a reaction with an amine-containing molecule nih.govresearchgate.net. These synthetic strategies enable the creation of a diverse library of BCN-containing probes tailored for specific applications in chemical biology.
Amide and Carbamate Linkage Strategies and Hydrolytic Stability Studies
The choice of linkage—primarily between an amide and a carbamate—is critical as it dictates the stability of the resulting chemical probe, particularly in aqueous biological environments. While carbamates are common and featured in many commercially available BCN derivatives, studies have shown them to be less stable than their amide counterparts nih.govresearchgate.net.
Research comparing the hydrolytic stability of BCN probes linked via amide and carbamate bonds has demonstrated that the amide linkage offers superior stability. Probes constructed with an amide bond show greater resilience to hydrolysis during prolonged incubations in various media, a crucial characteristic for biological applications rsc.orgnih.govresearchgate.net. In contrast, BCN derivatives with a carbamate linkage are more susceptible to degradation researchgate.netresearchgate.net. This makes the BCN-amide linkage the preferred choice for designing robust molecular probes intended for long-term experiments researchgate.netresearchgate.net. The comparatively lower stability of the carbamate linkage, however, may be advantageous in specific contexts, such as in the design of prodrugs where controlled release is desired researchgate.netresearchgate.net.
| Linkage Type | General Stability | Recommended Application | Reference |
|---|---|---|---|
| Amide | High hydrolytic stability | Molecular probes for biological applications requiring long-term incubation | researchgate.netrsc.orgnih.gov |
| Carbamate | Lower hydrolytic stability compared to amides | Applications where lower stability is desired, such as prodrug design | nih.govresearchgate.netresearchgate.net |
Integration into Advanced Molecular Architectures for Chemical Tagging
The bicyclo[6.1.0]nonane scaffold is frequently incorporated into advanced, heterobifunctional molecular architectures designed for precise chemical tagging. These complex linkers possess distinct functional ends that enable multi-step bioconjugation strategies. A prime example is a linker that combines an amine-reactive group, a hydrophilic spacer, and the BCN reactive handle.
One such advanced architecture is endo-BCN-PEG2-PFP ester . This molecule is composed of three key parts:
Pentafluorophenyl (PFP) Ester: A highly reactive group that readily forms stable amide bonds with primary amines, such as the one on this compound or the ε-amine of lysine (B10760008) residues in proteins .
Polyethylene Glycol (PEG) Spacer: A short, hydrophilic chain that improves the solubility of the linker in aqueous buffers, which is essential for biological experiments .
endo-Bicyclo[6.1.0]nonyne (BCN) Group: The strained alkyne that serves as a bioorthogonal reactive handle, ready to be "clicked" to an azide-modified target molecule .
This modular design allows a researcher to first conjugate the PFP ester end to a protein or molecule of interest (like this compound), effectively installing a BCN handle. This newly BCN-functionalized molecule can then be selectively tagged in a second step using an azide-bearing probe via a bioorthogonal reaction.
Development of Reactive Handles for Bioorthogonal Chemistry Applications
Once attached to a molecule of interest via its amine group, the bicyclo[6.1.0]nonane scaffold, specifically in its alkyne form (BCN), acts as a powerful reactive handle for bioorthogonal chemistry. These reactions are highly specific and can proceed within complex biological systems without interfering with native biochemical processes biochempeg.comsemanticscholar.org. The reactivity of the BCN group is driven by the significant ring strain of the cyclooctyne (B158145), which is released upon reaction .
Two primary bioorthogonal reactions utilize the BCN handle:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction. The strained alkyne of the BCN ring reacts rapidly with an organic azide (B81097) in a [3+2] cycloaddition to form a stable triazole linkage nih.gov. The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for experiments in living cells and organisms biochempeg.com. The reaction is highly efficient and chemoselective, as neither the alkyne nor the azide group interferes with other functional groups typically found in biological systems biochempeg.com.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC semanticscholar.org. It involves a [4+2] cycloaddition between the electron-rich strained alkyne of BCN (the dienophile) and an electron-deficient diene, most commonly a tetrazine semanticscholar.org. This reaction forms a stable adduct and has been successfully used for the rapid labeling of biomolecules on live cells semanticscholar.org.
| Reaction | Mechanism | Reaction Partner | Key Features | Reference |
|---|---|---|---|---|
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [3+2] Cycloaddition | Azide | Copper-free, highly biocompatible, excellent chemoselectivity | nih.govbiochempeg.com |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | [4+2] Cycloaddition | Tetrazine | Extremely fast reaction kinetics, high specificity, suitable for rapid labeling | semanticscholar.org |
Emerging Research Avenues and Future Directions for Bicyclo 6.1.0 Nonan 4 Amine in Organic and Chemical Biology
New Methodologies for Selective Functionalization within the Bicyclic Scaffold
The development of novel synthetic methods to selectively modify the bicyclo[6.1.0]nonan-4-amine scaffold is a primary area of future research. The presence of the amine group, as well as multiple C-H bonds, offers numerous sites for functionalization, but also presents a significant challenge in achieving selectivity.
Current research in the broader field of organic synthesis has focused on the direct C-H functionalization of unprotected cyclic amines, which avoids lengthy protection-deprotection sequences. nih.govresearchgate.net Future work could adapt these strategies, potentially using transition-metal catalysis to activate specific C-H bonds alpha to the amine or at other positions on the carbocyclic framework. For example, methods involving the in-situ generation of reactive intermediates such as α-amino cations, anions, or radicals could provide pathways to new derivatives. researchgate.net
Furthermore, the amine itself can serve as a directing group. By coordinating to a metal catalyst, the amine can guide functionalization to a nearby C-H bond, a strategy that has been successfully employed for other strained ring systems like bicyclo[1.1.1]pentanes. researchgate.netnih.gov Exploring different directing groups that can be transiently installed on the amine, or using the inherent coordinating ability of the free amine, will be crucial for unlocking the synthetic potential of this scaffold.
Chemo- and Regioselectivity in Complex Chemical Systems
Achieving chemo- and regioselectivity is paramount when deploying a molecule in complex environments like a biological system. For this compound, the primary amine is a key functional group that can participate in a variety of reactions. Controlling its reactivity relative to other functionalities, either on the scaffold itself or within the surrounding environment, is a significant challenge.
Future research will likely focus on developing reaction conditions that allow for the selective modification of either the amine or the carbocyclic core. For instance, pH control could be used to modulate the nucleophilicity of the amine, rendering it reactive or unreactive as needed. nih.gov In enzymatic systems, the unique shape of the bicyclo[6.1.0]nonane scaffold could be exploited for selective binding and modification by engineered enzymes, offering a high degree of precision that is difficult to achieve with traditional chemical methods. The amine's position on the flexible eight-membered ring may also influence the conformational preferences of the molecule, which could be harnessed to expose or shield certain reactive sites, thereby controlling regioselectivity.
Development of Novel Reactive Intermediates Based on this compound
The strained bicyclo[6.1.0]nonane framework, combined with the electronic nature of the amine group, provides a fertile ground for the generation of novel reactive intermediates. The amine can be oxidized to form aminyl radicals or iminium ions, which can then trigger unique intramolecular reactions. For example, the generation of an iminium ion could be followed by a nucleophilic attack from another part of the molecule or an external reagent, leading to α-functionalization. researchgate.net
Another promising avenue is the generation of conjugated azomethine ylides, which can undergo electrocyclization reactions to form complex, fused heterocyclic systems. rsc.org Given the inherent ring strain of the bicyclic system, these intermediates may exhibit unprecedented reactivity, potentially undergoing rearrangements to relieve strain or participating in cycloadditions to build molecular complexity rapidly. The study of these transient species will not only expand the synthetic utility of this compound but also provide fundamental insights into the reactivity of strained nitrogen-containing molecules.
Advanced Materials Science Applications Through Chemical Conjugation
While direct applications of this compound in materials science are yet to be reported, the extensive use of its unsaturated analogue, bicyclo[6.1.0]nonyne (BCN), provides a clear blueprint for its potential. BCN is a cornerstone of "click chemistry," specifically in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov The significant ring strain of the cyclooctyne (B158145) in BCN allows it to react rapidly and specifically with azides without the need for a toxic copper catalyst, making it ideal for use in living systems. broadpharm.com
BCN derivatives are widely used for:
Bioconjugation: Attaching probes, drugs, or imaging agents to biomolecules like proteins and glycans. synaffix.com
Live-Cell Imaging: Visualizing biological processes in real-time. synaffix.com
Oligonucleotide Labeling: Preparing modified DNA and RNA for diagnostic and therapeutic applications. nih.gov
Materials Science: Modifying surfaces and creating novel polymers and hydrogels. ru.nl
This compound can be envisioned as a complementary tool. The primary amine serves as a classical nucleophilic handle for conjugation. It can readily form stable amide bonds with activated carboxylic acids, isocyanates to form ureas, or undergo reductive amination with aldehydes and ketones. researchgate.net This allows for the tethering of the bicyclic scaffold to polymers, surfaces, or nanoparticles using well-established chemistries, creating materials with unique topographical and chemical properties derived from the bicyclic structure.
Synergistic Approaches with Other Orthogonal Chemistries
The true power of this compound may be realized when its chemistry is used in concert with other orthogonal reactions. The concept of bioorthogonal chemistry, pioneered with reactions like SPAAC, involves pairs of reactive groups that react exclusively with each other while remaining inert to the vast array of functional groups present in biological systems. nih.gov
The most prominent bioorthogonal reaction involving a related scaffold is the SPAAC between BCN and an azide (B81097). nih.gov This reaction is exceptionally selective and has become a vital tool in chemical biology. nih.govenamine.net A future research direction could involve creating a dual-functionalized scaffold that incorporates both the this compound moiety and a BCN alkyne. Such a molecule would possess two distinct, orthogonally reactive handles. The amine could be used for a specific conjugation reaction (e.g., amide bond formation), while the alkyne remains available for a subsequent, highly selective SPAAC reaction. This would enable multi-step, targeted modifications of complex molecules or systems, allowing for the construction of sophisticated probes, drug delivery systems, and advanced materials where different components can be attached in a controlled and sequential manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
